(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride
CAS No.: 1311315-22-6
Cat. No.: VC5808645
Molecular Formula: C13H22ClN
Molecular Weight: 227.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311315-22-6 |
|---|---|
| Molecular Formula | C13H22ClN |
| Molecular Weight | 227.78 |
| IUPAC Name | 2-methyl-N-(1-phenylpropyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H21N.ClH/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H |
| Standard InChI Key | LEHFIORVUPJRFN-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)NCC(C)C.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride features a tertiary amine core with two distinct substituents:
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A 2-methylpropyl (isobutyl) group, contributing steric bulk and hydrophobicity.
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A 1-phenylpropyl chain, introducing aromaticity and potential π-π interactions.
The hydrochloride salt formation occurs via protonation of the amine nitrogen, stabilizing the compound and improving its crystallinity .
Molecular Geometry
The compound’s branched structure imposes specific stereoelectronic effects:
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The isobutyl group’s methyl branches restrict rotational freedom, favoring a staggered conformation.
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The phenyl ring’s planar geometry enables electronic delocalization, influencing reactivity in substitution or addition reactions.
Synthesis and Optimization
Primary Synthetic Route
The synthesis typically involves a reductive amination strategy:
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Condensation: 1-Phenylpropanal reacts with 2-methylpropan-1-amine in ethanol, forming an imine intermediate.
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Reduction: Sodium borohydride () or lithium aluminum hydride () reduces the imine to the corresponding amine.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization.
Reaction Conditions
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Solvent: Ethanol or methanol for solubility and reaction homogeneity.
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Temperature: 0–25°C to minimize side reactions.
Alternative Methods
Catalytic Hydrogenation:
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Substrate: 2-Phenylpropionitrile.
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Catalyst: 5% palladium on carbon ().
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Outcome: Higher yields (76.2%) but requires specialized equipment .
Physicochemical Properties
The compound’s hydrochloride salt form significantly impacts its behavior:
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Hygroscopicity: Moderate; requires desiccated storage.
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Thermal Decomposition: Above 200°C, releasing HCl and forming degradation products .
Future Research Directions
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